![molecular formula C13H22ClNO2S B589930 2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride CAS No. 868738-44-7](/img/structure/B589930.png)
2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride
Overview
Description
2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride, also known as 2C-T-4, is a psychedelic phenethylamine of the 2C family . It is a DEA Schedule I controlled substance, indicating that it has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .
Molecular Structure Analysis
The molecular formula of this compound is C13H22ClNO2S . The InChI code is InChI=1S/C13H21NO2S.ClH/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4;/h7-9H,5-6,14H2,1-4H3;1H .Physical And Chemical Properties Analysis
The molecular weight of this compound is 291.84 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 291.1059778 g/mol .Scientific Research Applications
Metabolic and Pharmacokinetic Studies
Metabolic Pathways in Rats : Studies have shown that 2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride undergoes various metabolic pathways in rats. This includes sulfoxidation, N-acetylation, hydroxylation of the propyl side chain, deamination, and S-dealkylation, indicating complex metabolic transformations in living organisms (Kanamori et al., 2016).
Toxicological Detection : The compound's metabolites have been detected in rat urine using gas chromatography-mass spectrometry, which is important for toxicological studies and understanding the excretion profile of the drug (Theobald et al., 2005).
Pharmacological Effects and Binding Properties
Functional Selectivity at Receptors : Research indicates that 2,5-dimethoxyphenethylamine derivatives, including 2,5-Dimethoxy-4-(isopropylthio)phenethylamine, show varying degrees of agonism at the 5-HT2A and 5-HT2C serotonin receptors. This functional selectivity is significant for understanding their pharmacological effects (Moya et al., 2007).
Neurotoxicity Studies : Investigations into the neurotoxicity of 2,5-dimethoxy-substituted phenethylamines in monoaminergic neurons have shown significant cytotoxic effects. This research is pivotal in understanding the potential risks associated with the use of these substances (Asanuma et al., 2020).
Analytical and Forensic Applications
Analytical Detection Techniques : Capillary electrophoresis and fluorescence detection have been used to optimize the separation and detection of phenethylamine designer drugs, including 2,5-Dimethoxy-4-(isopropylthio)phenethylamine. These techniques are crucial for accurate identification and quantification in forensic analyses (Tsai et al., 2006).
Distinguishing Isomers : Research has focused on establishing retention indices and ion ratios to distinguish between positional isomers of phenethylamine derivatives. This is essential for forensic analysis and the accurate identification of specific compounds (Davidson et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride, also known as 2C-T-4, are the human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception.
Mode of Action
2C-T-4 interacts with its targets, the 5-HT2A and 5-HT2C receptors, by binding to these receptors and activating them . This activation leads to a series of intracellular events that result in the modulation of neuronal activity and neurotransmission.
Biochemical Pathways
The activation of 5-HT2A and 5-HT2C receptors by 2C-T-4 affects the serotoninergic pathways in the brain . The downstream effects of this activation include changes in mood, perception, and cognition.
Result of Action
There is a case report of 2c-t-4 causing acute psychosis , suggesting that the compound can have significant effects on mental state and behavior. More research is needed to fully understand the molecular and cellular effects of 2C-T-4’s action.
properties
IUPAC Name |
2-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S.ClH/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4;/h7-9H,5-6,14H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVCWPPXXYVULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C(=C1)OC)CCN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
868738-44-7 | |
Record name | 2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868738447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2C-T-4 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NV39W52A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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